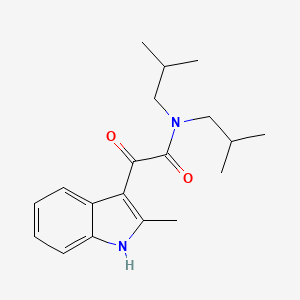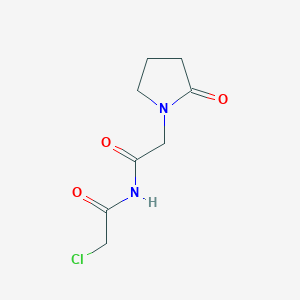
N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as J147, is a synthetic compound that has been found to have neuroprotective and cognitive-enhancing properties. It was originally developed as a potential treatment for Alzheimer's disease, but has since been found to have a range of other potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Indol-3-yl-oxoacetamides
Indol-3-yl-oxoacetamides, including compounds structurally related to N,N-diisobutyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated for their biological activity. The research aimed to explore their potential as cannabinoid receptor type 2 (CB2) ligands. The fluorinated derivative from the series emerged as a potent and selective CB2 ligand, demonstrating a binding affinity (Ki) of 6.2 nM. This finding suggests a promising avenue for the development of new therapeutic agents targeting CB2 receptors, which could have implications for the treatment of various conditions, including pain, inflammation, and immune system disorders (Moldovan et al., 2017).
Muscarinic Agonist Activity of Substituted N-(silatran-1-ylmethyl)acetamides
In another study, substituted N-(silatran-1-ylmethyl)acetamides were synthesized and examined for their muscarinic agonist activity. Compounds such as N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide demonstrated partial agonist activity at muscarinic receptors, mimicking the effects of acetylcholine by binding directly to cholinoreceptors in ileal smooth muscle. This research provides insights into the potential of these compounds for modulating muscarinic receptor activity, which could have implications for treating disorders related to the cholinergic system, such as Alzheimer's disease and other cognitive impairments (Pukhalskaya et al., 2010).
Advanced Oxidation Chemistry of Paracetamol Analogues
The advanced oxidation chemistry of paracetamol and its analogues, which share structural similarities with this compound, was explored in a study focusing on the UV/H2O2 system. The research uncovered main degradation pathways involving multiple hydroxylation steps, leading to various intermediate and breakdown products. This study highlights the complex oxidative transformations that such compounds can undergo, which is crucial for understanding their environmental fate and potential biotransformation processes in biological systems (Vogna et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds such as naproxen and tryptamine derivatives have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 , and serotonin receptors respectively. These targets play crucial roles in inflammation and neurological processes.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might inhibit cox enzymes, thereby reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain . Additionally, it might interact with serotonin receptors, influencing various processes in the central nervous system .
Biochemical Pathways
Similar compounds are known to affect the arachidonic acid pathway (via cox inhibition) and serotonin signaling pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might have anti-inflammatory effects (via cox inhibition) and neurological effects (via serotonin receptor interaction) .
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)10-21(11-13(3)4)19(23)18(22)17-14(5)20-16-9-7-6-8-15(16)17/h6-9,12-13,20H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCJBLQCDLZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)
![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)


![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)
![(6S)-2,8,11-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B2929905.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)
![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
